

# The Role of DGAT1 Gene Variants in Lipid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Diacylglycerol O-acyltransferase 1 (DGAT1) is a crucial enzyme in the final and rate-limiting step of triglyceride (TG) biosynthesis.[1] Located in the endoplasmic reticulum, DGAT1 catalyzes the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form TG.[2][3] This process is central to the storage of metabolic energy in the form of lipid droplets.[4] Beyond its canonical role in TG synthesis, DGAT1 is also involved in the synthesis of diacylglycerols, wax esters, and retinyl esters.[5] Given its pivotal role in lipid homeostasis, genetic variations and inhibition of DGAT1 have profound effects on metabolism, making it a subject of intense research and a potential therapeutic target for a range of metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[6][7] This guide provides an indepth technical overview of DGAT1 gene variants and their impact on lipid metabolism, summarizing key quantitative data, experimental methodologies, and relevant biological pathways.

## **DGAT1** in the Triglyceride Synthesis Pathway

DGAT1 is one of two key enzymes that catalyze the final step in the glycerol phosphate pathway of triglyceride synthesis.[2][8] While both DGAT1 and DGAT2 perform the same catalytic function, they are encoded by unrelated genes and exhibit distinct tissue expression patterns and physiological roles.[5][9] DGAT1 is ubiquitously expressed, with high levels in the



small intestine, adipose tissue, and mammary glands.[8] In the intestine, DGAT1 is essential for the re-esterification of dietary fatty acids into triglycerides for packaging into chylomicrons.[1] [10]



Click to download full resolution via product page

Caption: The Kennedy pathway of triglyceride synthesis, highlighting the final step catalyzed by DGAT1 and DGAT2.

# Quantitative Effects of DGAT1 Deficiency on Lipid Metabolism in Murine Models

Studies using DGAT1 knockout (Dgat1-/-) mice have been instrumental in elucidating its physiological role. These mice are viable but exhibit a lean phenotype and are resistant to dietinduced obesity, primarily due to increased energy expenditure.[11][12] Below is a summary of the quantitative effects of DGAT1 deficiency on various metabolic parameters.



| Parameter                             | Genotype/Cond ition           | Tissue                                          | Effect of DGAT1<br>Deficiency                                                                         | Reference |
|---------------------------------------|-------------------------------|-------------------------------------------------|-------------------------------------------------------------------------------------------------------|-----------|
| Triglyceride (TG)<br>Levels           | Chow-fed                      | White Adipose<br>Tissue (WAT)                   | 30-40% reduction                                                                                      | [11]      |
| Chow-fed                              | Skeletal Muscle               | 30-40% reduction                                | [11]                                                                                                  | _         |
| High-fat diet                         | Liver                         | ~82% reduction<br>(157 ± 28 vs 28 ±<br>16 mg/g) | [11]                                                                                                  |           |
| Middle-aged                           | Heart                         | ~40-50%<br>reduction                            | [12]                                                                                                  | _         |
| Middle-aged                           | Skeletal Muscle               | ~40-50%<br>reduction                            | [12]                                                                                                  | _         |
| Newborn<br>(Dgat1/Dgat2<br>double KO) | Whole Body                    | Reduced to ~1-<br>3% of Wild Type               | [13]                                                                                                  |           |
| Diacylglycerol<br>(DAG) Levels        | Cardiomyocyte-<br>specific KO | Heart                                           | 85% increase                                                                                          | [14]      |
| Ceramide Levels                       | Cardiomyocyte-<br>specific KO | Heart                                           | 95% increase                                                                                          | [14]      |
| Free Fatty Acid<br>(FFA) Levels       | Cardiomyocyte-<br>specific KO | Heart                                           | ~60% increase                                                                                         | [14]      |
| Fatty Acid<br>Composition<br>(TG)     | Chow-fed                      | WAT & Skeletal<br>Muscle                        | Relative decrease in monounsaturate d (16:1, 18:1) and increase in saturated (16:0, 18:0) fatty acids | [11]      |
| Plasma Lipids                         | Middle-aged<br>females        | Plasma                                          | ~35% lower total cholesterol (61 ±                                                                    | [12]      |



|                 |          |                                                                                                            | 5 vs 39 ± 3<br>mg/dL)    |      |
|-----------------|----------|------------------------------------------------------------------------------------------------------------|--------------------------|------|
| Gene Expression | Chow-fed | Brown Adipose<br>Tissue (BAT)                                                                              | ~70% increase in<br>UCP1 | [11] |
| Chow-fed        | WAT      | Increase in UCP3, PPARa, Acyl CoA oxidase; Decrease in PPARy, Fatty acid synthase, Leptin (ob) mRNA (~50%) | [11]                     |      |

### **Human DGAT1 Variants and Clinical Manifestations**

In humans, mutations in the DGAT1 gene are associated with severe congenital diarrheal disorders and protein-losing enteropathy.[15] These mutations often lead to reduced or absent DGAT1 expression, resulting in impaired intestinal fat absorption, chronic diarrhea, vomiting, and failure to thrive.[15][16] Affected individuals often require total parenteral nutrition.[16] A novel homozygous missense variant and a splice site mutation in intron 8 have been identified in families with protein-losing enteropathy.[15] These findings underscore the critical, non-redundant role of DGAT1 in human intestinal lipid metabolism.

# Experimental Protocols & Workflows In Vitro DGAT1 Activity Assay

Measuring DGAT1 enzymatic activity is fundamental to studying its function and identifying potential inhibitors. Several methods exist, commonly involving radiolabeled or fluorescent substrates.

Protocol: Radiolabeled DGAT1 Activity Assay[17][18]

Cell Lysate/Microsome Preparation:



- Harvest cells (e.g., DGAT1-expressing SUM159 or HEK293T cells) and wash with PBS.
- Lyse cells via sonication in an ice-cold lysis buffer (e.g., 250 mM sucrose, 50 mM Tris-HCl pH 7.4, with protease inhibitors).
- Isolate the membrane fraction containing DGAT1 by centrifugation. Determine protein concentration using a standard method like the Bradford assay.

#### Assay Reaction:

- Pre-incubate cell lysate/microsomes (5-10 µg protein) with a DGAT2 inhibitor (e.g., PF-06424439) on ice for 30 minutes to ensure specificity for DGAT1 activity.
- Prepare a reaction mixture containing:
  - 100 mM Tris-HCl (pH 7.4)
  - 25 mM MgCl<sub>2</sub> (this high concentration favors DGAT1 activity)[18]
  - Delipidated BSA
  - 100-200 μM 1,2-dioleoyl-sn-glycerol (DAG substrate)
  - 25-50 μM oleoyl-CoA substrate containing a [14C]-oleoyl-CoA tracer.
- Initiate the reaction by adding the reaction mixture to the lysate.
- Incubate at 37°C with gentle agitation for 30 minutes.
- Lipid Extraction and Analysis:
  - Quench the reaction by adding chloroform/methanol (2:1 v/v), followed by phosphoric acid for phase separation.
  - Vortex and centrifuge to separate the organic and aqueous phases.
  - Collect the lower organic phase containing the lipids.







- Separate the lipids using thin-layer chromatography (TLC) with a hexane/diethyl ether/acetic acid (80:20:1) solvent system.
- Identify the triglyceride band by comparison to a standard.
- Scrape the TG band and quantify the incorporated radioactivity using a scintillation counter to determine DGAT1 activity.





Click to download full resolution via product page



Caption: Experimental workflow for an in vitro DGAT1 activity assay using a radiolabeled substrate.

## **Workflow for Tissue Lipid Profile Analysis**

Analyzing the lipid composition of tissues from Dgat1-/- mice compared to wild-type controls is essential for understanding the functional consequences of DGAT1 deficiency.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Novel role of a triglyceride-synthesizing enzyme: DGAT1 at the crossroad between triglyceride and cholesterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. apexbt.com [apexbt.com]
- 4. The Role of DGAT1 in Triglyceride Uptake, Synthesis and Storage [escholarship.org]
- 5. The triacylglycerol synthesis enzyme DGAT1 also catalyzes the synthesis of diacylglycerols, waxes, and retinyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological inhibition of diacylglycerol acyltransferase 1 reduces body weight gain, hyperlipidemia, and hepatic steatosis in db/db mice PMC [pmc.ncbi.nlm.nih.gov]

### Foundational & Exploratory





- 7. What are DGAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 8. DGAT enzymes and triacylglycerol biosynthesis PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dgat1 and Dgat2 regulate enterocyte triacylglycerol distribution and alter proteins associated with cytoplasmic lipid droplets in response to dietary fat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Specific Role for Dgat1 in Hepatic Steatosis Due to Exogenous Fatty Acids PMC [pmc.ncbi.nlm.nih.gov]
- 11. JCI Increased insulin and leptin sensitivity in mice lacking acyl CoA:diacylglycerol acyltransferase 1 [jci.org]
- 12. Deficiency of the lipid synthesis enzyme, DGAT1, extends longevity in mice | Aging [aging-us.com]
- 13. DGAT enzymes are required for triacylglycerol synthesis and lipid droplets in adipocytes PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cardiomyocyte-specific Loss of Diacylglycerol Acyltransferase 1 (DGAT1) Reproduces the Abnormalities in Lipids Found in Severe Heart Failure PMC [pmc.ncbi.nlm.nih.gov]
- 15. DGAT1 diacylglycerol O-acyltransferase 1 [Homo sapiens (human)] Gene NCBI [ncbi.nlm.nih.gov]
- 16. DGAT1 Wikipedia [en.wikipedia.org]
- 17. pubcompare.ai [pubcompare.ai]
- 18. The triglyceride synthesis enzymes DGAT1 and DGAT2 have distinct and overlapping functions in adipocytes PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Role of DGAT1 Gene Variants in Lipid Metabolism: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11938759#dgat1-gene-variants-and-their-effect-on-lipid-metabolism]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com